molecular formula C6H16N2O8 B1607365 Diammonium meso-galactarate CAS No. 527-04-8

Diammonium meso-galactarate

Cat. No. B1607365
CAS RN: 527-04-8
M. Wt: 244.2 g/mol
InChI Key: LZWIOJIGSVGZID-UHFFFAOYSA-N
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Description

Diammonium meso-galactarate, also known as Ammonium mucate or Ammonium galactarate , is a compound with the molecular formula C6H13NO8 . It is a salt of galactaric acid, which is a symmetrical six-carbon diacid . Galactaric acid can be produced by oxidation of galactose with nitric acid, electrolytic oxidation of d-galacturonate, or microbial conversion of d-galacturonate .


Synthesis Analysis

The synthesis of galactaric acid can be achieved through the bioconversion of d-galacturonic acid . This process has been carried out in small scale cultures, which produce tens of grams of galactaric acid . To obtain larger amounts of biologically produced galactaric acid, the process needed to be scaled up using a readily available technical substrate . Food grade pectin was selected as a readily available source of d-galacturonic acid for conversion to galactaric acid . The process using Trichoderma reesei QM6a Δ gar1 udh can be scaled up from 1 L to 10 and 250 L, replacing pure d-galacturonic acid with commercially available pectin .


Molecular Structure Analysis

The molecular structure of Diammonium meso-galactarate is represented by the formula C6H13NO8 . Galactaric acid, from which Diammonium meso-galactarate is derived, is a symmetrical six carbon diacid .


Chemical Reactions Analysis

The bioconversion of d-galacturonic acid to galactaric acid has been demonstrated to be equally efficient using pectin as it was with d-galacturonic acid . The genetically modified E. coli or T. reesei convert d-galacturonic acid to galactaric acid by the action of a uronate dehydrogenase (UDH), which is expressed in a strain in which normal d-galacturonic acid metabolism has been disrupted .


Physical And Chemical Properties Analysis

Galactaric acid, from which Diammonium meso-galactarate is derived, is most soluble at pH values around 4.7 in the presence of ammonium or sodium ions and less soluble in the presence of potassium ions . Its solubility increases with increasing temperature . The molecular weight of Diammonium meso-galactarate is 227.17 .

Mechanism of Action

The mechanism of action involves the conversion of d-galacturonic acid to galactaric acid by the action of a uronate dehydrogenase (UDH), which is expressed in a strain in which normal d-galacturonic acid metabolism has been disrupted .

Future Directions

There is considerable interest in replacing chemicals derived from petroleum with bio-derived chemicals, i.e., chemicals obtained by bioconversion and/or chemical conversion from renewable biological resources, primarily plants . Both galactaric and glucaric acids have been identified as substrates for chemical conversion to adipic acid, furandicarboxylic acid (which is being developed as a substitute for terephthalic acid), and other platform chemicals, including anhydrides, diesters, and diallyls which can be used in the synthesis of higher value products .

properties

IUPAC Name

azane;2,3,4,5-tetrahydroxyhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8.2H3N/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWIOJIGSVGZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967141
Record name Hexaric acid--ammonia (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diammonium meso-galactarate

CAS RN

527-04-8
Record name Diammonium meso-galactarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexaric acid--ammonia (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diammonium meso-galactarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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